molecular formula C22H24N2O4S B11588364 Propan-2-yl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate

Propan-2-yl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11588364
M. Wt: 412.5 g/mol
InChI Key: MITBEYDONJQPMQ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of thiophene derivatives, including PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods:

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro compounds, and other electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes, tetrahydrothiophenes.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The exact molecular targets may include enzymes, receptors, and other proteins critical to these pathways .

Comparison with Similar Compounds

Uniqueness:

PROPAN-2-YL 4-ETHYL-5-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes an oxazole ring and multiple substituents on the thiophene core. This complexity may confer unique biological activities and applications not seen in simpler thiophene derivatives .

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H24N2O4S/c1-6-16-14(5)29-21(18(16)22(26)27-12(2)3)23-20(25)17-13(4)28-24-19(17)15-10-8-7-9-11-15/h7-12H,6H2,1-5H3,(H,23,25)

InChI Key

MITBEYDONJQPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C

Origin of Product

United States

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